molecular formula C10H9NO B8068343 4-(2-Methyloxiran-2-yl)benzonitrile

4-(2-Methyloxiran-2-yl)benzonitrile

Cat. No.: B8068343
M. Wt: 159.18 g/mol
InChI Key: WFKAWVCTLHUCAQ-UHFFFAOYSA-N
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Description

4-(2-Methyloxiran-2-yl)benzonitrile is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a benzonitrile core substituted with a 2-methyloxirane (epoxide) functional group, presenting a versatile scaffold for further chemical derivatization. The compound, with the molecular formula C10H11NO, has a molecular weight of approximately 161.20 g/mol . The presence of both a nitrile group and an epoxide ring defines its core research value. The nitrile group (CN) is a key pharmacophore in modern drug design, known to enhance binding affinity to target proteins through hydrogen bonding and dipole interactions . It can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, often improving the pharmacokinetic profile of lead compounds by increasing metabolic stability and enhancing solubility . The reactive epoxide group is a valuable handle for chemical synthesis, allowing researchers to easily functionalize the molecule through ring-opening reactions with various nucleophiles, making it a useful intermediate in the development of more complex molecular entities. Given its structure, this compound is supplied for research applications only. Potential areas of investigation include its use as a building block in the synthesis of potential pharmaceutical agents, particularly as part of structure-activity relationship (SAR) studies. Researchers can explore its utility as a key intermediate for developing molecules that target a wide range of clinical conditions, following the trend of nitrile-containing drugs in areas such as oncology, cardiovascular diseases, and more . This product is intended for laboratory research by qualified personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-methyloxiran-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAWVCTLHUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyloxiran-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with an appropriate epoxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale epoxidation processes, where the reaction conditions are optimized for higher yields and purity. The compound is often stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyloxiran-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Epoxidation Reactions
The compound is primarily utilized in organic synthesis, particularly in epoxidation reactions . Epoxides are valuable intermediates that can be transformed into a variety of functional groups. For instance, 4-(2-Methyloxiran-2-yl)benzonitrile can be synthesized through dirhodium(II)-mediated alkene epoxidation using hypervalent iodine reagents, which allows for mild reaction conditions and high selectivity .

Table 1: Epoxidation Conditions and Yields

Reaction ConditionsYield (%)
Rh2(tpa)4 catalyst, dichloromethane81
Rh2(tpa)4 catalyst, trifluoroethanol76
Hypervalent iodine oxidant90

Pharmaceutical Development

Potential Anticancer Properties
Recent studies indicate that compounds related to this compound exhibit promising activity as androgen receptor modulators . These compounds can potentially serve as therapeutic agents for conditions such as prostate cancer, where androgen receptor antagonism is beneficial . The ability to selectively inhibit androgen receptor activity while minimizing side effects makes these compounds attractive candidates for further development.

Case Study: Prostate Cancer Treatment
In a study involving various benzene derivatives, it was found that certain epoxide-containing compounds demonstrated significant inhibition of prostate cancer cell lines. The mechanism involves the disruption of androgen receptor signaling pathways, leading to reduced cell proliferation .

Material Science

Synthesis of Functional Polymers
In material science, the incorporation of epoxide groups into polymer matrices has been explored for the development of cross-linked networks that enhance thermal stability and mechanical properties. The presence of the epoxide group allows for further functionalization, making it possible to tailor materials for specific applications such as coatings or adhesives.

Table 2: Properties of Epoxide-Based Polymers

PropertyValue
Glass Transition Temp (Tg)120 °C
Tensile Strength50 MPa
Elongation at Break5%

Mechanism of Action

The mechanism of action of 4-(2-Methyloxiran-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 4-(2-Methyloxiran-2-yl)benzonitrile and Analogs
Compound Name Substituent(s) on Benzonitrile Ring Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 2-Methyloxirane (para) C10H9NO2 ~175.18* Epoxide, nitrile
(S)-4-(Oxiran-2-ylmethoxy)benzonitrile Oxirane-methoxy (para) C10H9NO2 175.184 Epoxide via methoxy linker, nitrile
4-Methoxy-2-(trifluoromethyl)benzonitrile Methoxy, trifluoromethyl (ortho) C9H6F3NO 201.147 Electron-withdrawing groups, nitrile
4-(2-Morpholin-4-ylethoxy)benzonitrile Morpholine-ethoxy (para) C14H17N2O2 245.30† Tertiary amine, ether, nitrile
4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Imidazole-thioether (para) C23H16N3S 366.46† Heterocyclic thioether, nitrile

*Estimated based on structural similarity to ; †Calculated from molecular formula.

Key Observations :

  • Reactivity : The direct attachment of the methyloxirane group in the target compound contrasts with analogs like (S)-4-(oxiran-2-ylmethoxy)benzonitrile, where the epoxide is separated by a methoxy linker. This proximity enhances the electrophilicity of the epoxide in the target compound, favoring nucleophilic attacks .
  • Electronic Effects : Compared to 4-methoxy-2-(trifluoromethyl)benzonitrile (), which has strong electron-withdrawing groups (CF3, CN), the target compound’s nitrile and epoxide create a polarized aromatic system, directing further substitution reactions to specific positions.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound Not reported Not reported Likely polar aprotic solvents (DMF, DMSO)
4-Methoxy-2-(trifluoromethyl)benzonitrile Not reported Not reported Moderate solubility in organic solvents
2-(4-Methylphenyl)benzonitrile 50–52‡ Not reported Crystallizes from methanol

‡From crystallization data in .

Crystallography :

  • Crystal structures of analogs like 2-(4-methylphenyl)benzonitrile () reveal dihedral angles between aromatic rings (44.6°), stabilized by π-π interactions. The target compound’s epoxide may introduce steric hindrance, altering packing motifs .

Mechanistic Insights :

  • The epoxide group in the target compound may mimic the reactivity of 4-(2-bromoacetyl)benzonitrile (), which is used to synthesize thiazoles and GSK-3 inhibitors.
  • Analogs like TMC278/rilpivirine () highlight the role of benzonitriles in designing bioactive molecules with high oral bioavailability, attributed to balanced amphiphilic properties .

Biological Activity

4-(2-Methyloxiran-2-yl)benzonitrile is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an epoxide group (oxirane) attached to a benzonitrile moiety. This unique configuration may influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, which can modulate their function.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming stable adducts.
  • Receptor Modulation: It may act on receptor sites, influencing signaling pathways.
  • Antioxidant Activity: The structure may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzonitrile have shown effectiveness against various bacterial strains. The epoxide group may enhance this activity by increasing membrane permeability or disrupting cellular processes.

Cytotoxicity

Studies have reported varying degrees of cytotoxicity for compounds containing epoxide functionalities. The cytotoxic effects are often dose-dependent and can vary significantly between different cell lines.

Neuroprotective Effects

Some analogs of benzonitrile have been explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant advantage for such applications.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at concentrations above 10 µM, significant cell death was observed, suggesting potential as a chemotherapeutic agent.
    Concentration (µM)% Cell Viability
    0100
    590
    1075
    2050
    5025
  • Antimicrobial Testing :
    In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited inhibitory zones comparable to standard antibiotics at higher concentrations (≥50 µg/mL).
  • Neuroprotective Study :
    A recent investigation into the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methyloxiran-2-yl)benzonitrile, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is commonly employed. First, prepare the benzonitrile precursor (e.g., 4-(bromomethyl)benzonitrile) via nucleophilic substitution or palladium-catalyzed coupling. Second, introduce the 2-methyloxirane group using epoxidation reagents like mCPBA (meta-chloroperbenzoic acid) under controlled temperature (0–5°C) to minimize side reactions. Catalytic systems involving Fe or Pd complexes (e.g., Bu4_4N[Fe(CO)3_3(NO)]) enhance regioselectivity . Solvent choice (e.g., methanol or THF) and stoichiometric ratios of reactants (e.g., 1:1 for bromomethyl derivatives and nucleophiles) are critical for yields >70% .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., δ 3.5–4.0 ppm for oxirane protons, δ 110–120 ppm for nitrile carbons) .
  • Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (e.g., [M+H]+^+ for C10_{10}H9_{9}NO2_2: 176.0709) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., N1–N4–C8–C5 = -92.05° in tetrazole derivatives) may arise from dynamic disorder or twinning. Use SHELXTL or SHELXL for refinement, applying restraints for flexible groups (e.g., oxirane rings). High-resolution data (≤0.8 Å) and iterative Hirshfeld atom refinement (HAR) improve accuracy . For ambiguous electron density, validate via DFT calculations (B3LYP/6-311G(d,p)) to compare theoretical and experimental geometries .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : Perform DFT simulations (Gaussian 16) to map transition states and activation energies. Key parameters:

  • Epoxide Ring Strain : Calculate strain energy (~25–30 kcal/mol) to predict susceptibility to nucleophiles (e.g., amines, thiols).
  • Electrostatic Potential Surfaces : Identify electron-deficient carbons (MEP < -0.5 eV) as nucleophilic attack sites .
  • Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate reaction kinetics in polar aprotic solvents (e.g., DMSO) .

Q. What role does this compound play in medicinal chemistry, particularly in HIV replication inhibition?

  • Methodological Answer : Derivatives with thiazole or tetrahydropyrimidine moieties (e.g., 4-(2-(4-(3-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile) show antiviral activity (IC50_{50} < 1 μM). Optimize substituents via SAR studies :

  • Hydroxyl/Methoxy Groups : Enhance binding to viral protease active sites (ΔG < -8 kcal/mol in docking simulations) .
  • Cyanophenyl Group : Stabilizes π-π stacking with aromatic residues (e.g., Tyr188 in HIV-1 reverse transcriptase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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